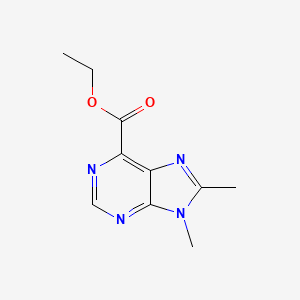
(S)-Methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate is a complex organic compound belonging to the quinoxaline family This compound is characterized by its unique structure, which includes a tetrahydroquinoxaline core with various functional groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate typically involves multiple steps. One common method starts with the preparation of the quinoxaline core, followed by the introduction of the methyl and carboxylate groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the condensation of appropriate amines with diketones under acidic or basic conditions can form the quinoxaline ring, which is then further functionalized.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and high throughput.
化学反応の分析
Types of Reactions
(S)-Methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the quinoxaline ring to a more saturated form.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives with additional ketone or hydroxyl groups, while reduction could produce more saturated tetrahydroquinoxaline derivatives.
科学的研究の応用
(S)-Methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of advanced materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of (S)-Methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Shares a similar tetrahydro structure but differs in its functional groups and biological activity.
2-Oxo-1,2,3,4-tetrahydropyrimidine: Another heterocyclic compound with a similar core but different applications and properties.
Uniqueness
(S)-Methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties
特性
CAS番号 |
1956437-81-2 |
|---|---|
分子式 |
C11H12N2O3 |
分子量 |
220.22 g/mol |
IUPAC名 |
methyl (3S)-3-methyl-2-oxo-3,4-dihydro-1H-quinoxaline-6-carboxylate |
InChI |
InChI=1S/C11H12N2O3/c1-6-10(14)13-8-4-3-7(11(15)16-2)5-9(8)12-6/h3-6,12H,1-2H3,(H,13,14)/t6-/m0/s1 |
InChIキー |
INJXJWDCKSEXFR-LURJTMIESA-N |
異性体SMILES |
C[C@H]1C(=O)NC2=C(N1)C=C(C=C2)C(=O)OC |
正規SMILES |
CC1C(=O)NC2=C(N1)C=C(C=C2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-7-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11887566.png)


![Indolo[2,3-a]quinolizine](/img/structure/B11887597.png)
![4-Methyl-3,4-dihydro-2H-[1,4]oxazino[2,3-F]isoquinolin-7(8H)-one](/img/structure/B11887601.png)

![4-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11887616.png)

![2,3,8,9-Tetrahydronaphtho[2,3-b][1,4]dioxine-6-carbonitrile](/img/structure/B11887634.png)

![3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11887642.png)



